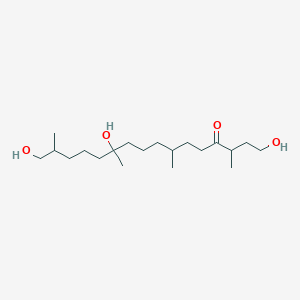

1,11,16-Trihydroxy-3,7,11,15-tetramethylhexadecan-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one is a diterpenoid. It derives from a hydride of a phytane.

Scientific Research Applications

Biotransformation in Anoxic Sediments

Research by Grossi et al. (1998) explored the biotransformation pathways of similar compounds in anoxic sediments. They found that E-Phytol, a related compound, was rapidly biodegraded by a mixed bacterial community, leading to various identifiable products. This study provides insights into the anaerobic biodegradation of such compounds in bacterially active environments (Grossi et al., 1998).

Structural Analysis in Refsum Disease

Evans and Dulaney (1983) identified monounsaturated and triunsaturated forms of phytanic acid, a similar compound, in a patient with Refsum disease. Their study involved mass spectrometry and aimed to understand the metabolic and dietary sources of these novel fatty acids, shedding light on the structural aspects of such compounds (Evans & Dulaney, 1983).

Synthesis and Optoelectronic Properties

The synthesis of hexa-(3,7,11,15-tetramethylhexadecanyl)hexa-peri-hexabenzocoronene, a compound similar to 1,11,16-Trihydroxy-3,7,11,15-tetramethylhexadecan-4-one, was detailed by Liu et al. (2003). They explored its stable discotic hexagonal columnar mesophase and its optoelectronic properties, indicating the potential application of such compounds in optoelectronics (Liu et al., 2003).

GC–MS Analysis in Geochemical Environments

Huang and Armstrong (2009) conducted GC–MS analysis of crocetane and phytane, compounds structurally related to the topic. Their study provides insights into the use of such compounds as hydrocarbon biomarkers in geological environments (Huang & Armstrong, 2009).

Structural and Crystallographic Analysis

Prasad and Ammon (1989) reported on the structure of a similar compound, 9,10,16-Trihydroxyhexadecanoic acid. Their study provides detailed insights into the molecular structure and potential interactions of similar compounds (Prasad & Ammon, 1989).

properties

CAS RN |

868836-97-9 |

|---|---|

Molecular Formula |

C20H40O4 |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one |

InChI |

InChI=1S/C20H40O4/c1-16(9-10-19(23)18(3)11-14-21)7-5-12-20(4,24)13-6-8-17(2)15-22/h16-18,21-22,24H,5-15H2,1-4H3 |

InChI Key |

KVWYIWRSDKQRFM-UHFFFAOYSA-N |

SMILES |

CC(CCCC(C)(CCCC(C)CO)O)CCC(=O)C(C)CCO |

Canonical SMILES |

CC(CCCC(C)(CCCC(C)CO)O)CCC(=O)C(C)CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B1254911.png)

![N-[6-[1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1254922.png)